molecular formula C9H11N3O2 B12328150 Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester

Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester

Cat. No.: B12328150
M. Wt: 193.20 g/mol
InChI Key: ULTYOFQLIATHSK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester is a chemical compound with the molecular formula C9H11N3O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the amino group is substituted with an aminoiminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base, such as triethylamine. This method provides a more direct route to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: This compound is similar but lacks the aminoiminomethyl group.

    Benzoic acid, 4-(dimethylamino)-, methyl ester: Another similar compound with a dimethylamino group instead of the aminoiminomethyl group.

Uniqueness

Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-(hydrazinylmethylideneamino)benzoate

InChI

InChI=1S/C9H11N3O2/c1-14-9(13)7-2-4-8(5-3-7)11-6-12-10/h2-6H,10H2,1H3,(H,11,12)

InChI Key

ULTYOFQLIATHSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CNN

Origin of Product

United States

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